10-Nonadecanamine CAS number and properties
10-Nonadecanamine CAS number and properties
The following technical guide is structured as a high-level monograph for researchers in lipid chemistry and drug delivery.
CAS Number: 3241-23-4 Primary Application: Lipid Nanoparticle (LNP) Synthesis & Lipophilic Scaffolding[1]
Executive Summary
10-Nonadecanamine (Nonadecan-10-amine) is a symmetrical, secondary alkyl primary amine characterized by a "swallowtail" hydrophobic structure.[1] Unlike linear fatty amines, its central amine functionality (positioned at Carbon-10) creates a distinct V-shaped geometry.[1] This structural feature is critical in Lipid Nanoparticle (LNP) engineering, where it serves as a hydrophobic scaffold for ionizable lipids.[1]
The compound’s symmetry prevents crystallization in lipid bilayers, promoting the formation of the inverted hexagonal phase (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | Nonadecan-10-amine |
| Common Synonyms | 10-Aminononadecane; 1-Nonyldecylamine; Swallowtail Amine |
| CAS Number | 3241-23-4 |
| Molecular Formula | |
| SMILES | CCCCCCCCCC(N)CCCCCCCCC |
| InChI Key | DEKCSXCNXGALFT-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Context for Application |
| Molecular Weight | 283.54 g/mol | Ideal for mid-sized lipid tails.[1] |
| Physical State | Waxy Solid / Semi-solid | Low melting point aids in solvent-free formulation.[1] |
| Melting Point | ~30–40 °C (Est.)[1] | Note: Precursor 10-nonadecanone melts at 58°C; amine is lower.[1] |
| Boiling Point | ~344 °C (760 mmHg) | High thermal stability; requires high-vac distillation for purification.[1] |
| LogP (Predicted) | ~8.4 | Highly lipophilic; ensures stable anchoring in LNP bilayers.[1] |
| pKa (Conj. Acid) | ~10.5 | Typical aliphatic amine; protonated at physiological pH if not modified.[1] |
Synthesis & Manufacturing Protocol
The synthesis of 10-Nonadecanamine is typically achieved via the Reductive Amination of 10-Nonadecanone.[1] This route is preferred over alkylation of ammonia due to the prevention of over-alkylation (secondary/tertiary amine formation).[1]
Reaction Logic
-
Intermediate: Conversion to 10-Nonadecanone Oxime to lock the nitrogen position.
-
Reduction: High-yield reduction using Red-Al or
to yield the primary amine.[1]
Step-by-Step Protocol
Note: All steps must be performed under inert atmosphere (
Step 1: Oxime Formation
-
Dissolve 10-Nonadecanone (1.0 eq) in Ethanol/Pyridine (10:1 v/v).
-
Add Hydroxylamine Hydrochloride (
, 1.5 eq). -
Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of ketone.[1]
-
Workup: Remove solvent in vacuo.[1] Resuspend residue in water; extract with Dichloromethane (DCM).[1] Wash organic layer with 1M HCl (to remove pyridine) and Brine.[1] Dry over
.[1] -
Yield: ~95% White solid (Oxime).[1]
Step 2: Reduction to Amine
-
Suspend 10-Nonadecanone Oxime (1.0 eq) in anhydrous Toluene.
-
Critical Step: Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 3.0 eq) dropwise at 0°C. Caution: Exothermic
gas evolution.[1] -
Allow to warm to Room Temp, then reflux at 110°C for 12 hours.
-
Quench: Cool to 0°C. Dropwise addition of 1M NaOH (Fieser workup method recommended).
-
Purification: Filter precipitate. Concentrate filtrate.[1] Distill under high vacuum (<0.1 mmHg) or purify via column chromatography (DCM
10% MeOH/DCM with 1% ).
Synthesis Pathway Diagram[1]
Figure 1: Two-step reductive amination pathway from the symmetric ketone precursor.[1][3]
Application in Drug Delivery (LNPs)[1]
10-Nonadecanamine is a high-value intermediate for synthesizing Ionizable Cationic Lipids .[1] Its specific utility lies in its geometry.[1]
The "Cone Shape" Hypothesis
In LNP formulation, the shape of the lipid tail dictates the phase behavior of the nanoparticle.[1]
-
Cylindrical Lipids (e.g., PC): Form stable bilayers (lamellar phase).[1]
-
Cone-Shaped Lipids (e.g., 10-Nonadecanamine derivatives): The bulky, branched tail (two C9 chains branching from C10) creates a "cone" with a large hydrophobic cross-section relative to the headgroup.
-
Mechanism: Upon endocytosis, the acidification of the endosome protonates the ionizable headgroup.[1] The "cone" shape of the 10-Nonadecanamine tail induces non-bilayer structures (Hexagonal
phase), destabilizing the endosomal membrane and releasing the mRNA payload into the cytosol.[1]
LNP Assembly Workflow
Figure 2: Role of the 10-Nonadecanamine scaffold in LNP assembly and endosomal escape.[1]
Analytical Profiling
To validate the identity of synthesized 10-Nonadecanamine, researchers should look for the following diagnostic signals.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
-
Diagnostic Peak (Methine): A multiplet at
2.6–2.7 ppm (1H, ).[1] This shift is characteristic of a proton on a carbon attached to a primary amine in a mid-chain position.[1] -
Methyl Termini: Triplet at
0.88 ppm (6H, ).[1] -
Methylene Chain: Large multiplet ("lipid envelope") at
1.2–1.4 ppm .[1]
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Target Ion:
.[1] -
Fragmentation: Look for symmetric cleavage yielding C9 fragments, confirming the central amine position.[1]
Safety & Handling (SDS Summary)
Hazard Classification:
-
GHS Signal: DANGER
-
H314: Causes severe skin burns and eye damage.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
Handling Protocols:
-
Storage: Store under Argon or Nitrogen at 2–8°C. Amines readily absorb
from the air to form carbamates.[1] -
PPE: Neoprene gloves, chemical splash goggles, and face shield.[1]
-
Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.[1]
References
-
PubChem. 10-Nonadecanamine Compound Summary. National Library of Medicine.[1] [Link][1]
-
Whicker, W. S. (2015).[1][3] Towards the Synthesis of a Swallowtailed Perylene Monoimide. University of Mississippi Honors Theses. [Link]
-
NIST WebBook. 10-Nonadecanamine Mass Spectrum. National Institute of Standards and Technology.[1] [Link][1]
-
Melamed, J. et al. (2019).[1] Analogue Synthesis Reveals Decoupling of Antibiofilm Activities. NIH/PubMed Central.[1] [Link]
